
4-(2,6-Dimethylphenyl)-3-thiosemicarbazide
Overview
Description
4-(2,6-Dimethylphenyl)-3-thiosemicarbazide is a thiosemicarbazide derivative characterized by a phenyl ring substituted with two methyl groups at the 2- and 6-positions. Thiosemicarbazides are known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties, often enhanced when coordinated with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide typically involves the reaction of 2,6-dimethylphenyl isothiocyanate with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
2,6-Dimethylphenyl isothiocyanate+Hydrazine hydrate→this compound
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethylphenyl)-3-thiosemicarbazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted thiosemicarbazides.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis:
4-(2,6-Dimethylphenyl)-3-thiosemicarbazide serves as an important intermediate in the synthesis of heterocyclic compounds. These compounds are crucial in the development of new pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of more complex structures.
Table 1: Chemical Reactions of this compound
Reaction Type | Products Formed | Common Reagents |
---|---|---|
Oxidation | Sulfoxides or sulfones | Hydrogen peroxide |
Reduction | Thiols or amines | Sodium borohydride |
Substitution | Halogenated or nitrated derivatives | Bromine or nitric acid |
Biological Applications
Antimicrobial and Antifungal Properties:
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its efficacy has been demonstrated through minimum inhibitory concentration (MIC) assays.
Table 2: Antimicrobial Activity
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
Mechanism of Action:
The mechanism involves the compound's ability to form hydrogen bonds with enzymes or receptors, leading to inhibition of biological pathways. This interaction is critical for its antimicrobial effects and potential therapeutic applications.
Pharmaceutical Development
Potential Drug Candidate:
The compound has been explored as a potential drug candidate due to its ability to inhibit critical enzymes involved in various diseases. Its derivatives have shown promise in treating conditions such as diabetes and cancer.
Case Study:
A recent study investigated the anticancer properties of thiosemicarbazone derivatives, including those derived from this compound. The results indicated that these compounds could induce apoptosis in cancer cells by modulating mitochondrial function and reactive oxygen species production .
Industrial Applications
Dyes and Pigments Production:
In industrial settings, this compound is utilized in the production of dyes and pigments. Its unique chemical structure allows for the synthesis of vibrant colors used in various materials.
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide involves its interaction with various molecular targets. The thiosemicarbazide group can form hydrogen bonds and interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Analogous Compounds
Thiosemicarbazides vary in bioactivity and physicochemical properties based on substituents attached to the phenyl ring. Below is a comparative analysis of 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide and structurally similar derivatives:
Table 1: Comparative Physicochemical Properties of Thiosemicarbazides
*Inferred data based on structurally similar compounds (e.g., 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide in ).
Antimicrobial and Antioxidant Effects
- This compound : When coordinated with Cu(II), it significantly reduces the antioxidant capacity of Bacillus cereus (73% reduction), outperforming analogs with 3,4-dimethylphenyl substituents (68% reduction) .
- Dichlorophenyl Derivatives : 4-(2,6-Dichlorophenyl)-3-thiosemicarbazide and its analogs exhibit broad-spectrum antimicrobial activity, likely due to electron-withdrawing Cl groups enhancing reactivity .
- Methoxy-Substituted Derivatives : 4-(3-Methoxyphenyl)-3-thiosemicarbazide demonstrates moderate antifungal activity, attributed to the electron-donating methoxy group stabilizing charge-transfer interactions .
Anti-Proliferative Activity
Adamantane-based thiosemicarbazides (e.g., 4-(Adamantan-1-yl)-1-aryl derivatives) show potent anti-proliferative effects against cancer cell lines (IC₅₀: 5–15 µM), though the dimethylphenyl variant’s standalone activity remains unstudied .
Biological Activity
4-(2,6-Dimethylphenyl)-3-thiosemicarbazide is a compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Chemical Name : this compound
- CAS Number : 71058-35-0
- Molecular Formula : C10H14N4S
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results particularly against Gram-positive bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 62.5 µg/mL |
Bacillus cereus | 15.63 µg/mL |
Staphylococcus epidermidis | 15.63 µg/mL |
Escherichia coli | >1000 µg/mL |
These results indicate that the compound is more effective against certain Gram-positive bacteria compared to Gram-negative strains, which exhibited little to no susceptibility .
Antioxidant Activity
The compound has also demonstrated antioxidant properties, which are crucial in combating oxidative stress associated with various diseases. Its ability to scavenge free radicals contributes to its potential therapeutic effects .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Enzyme Interaction
The compound interacts with several enzymes, influencing biochemical pathways that are vital for cellular function. For instance, it has been observed to inhibit certain enzymes involved in metabolic processes, thereby altering cellular metabolism and potentially leading to therapeutic effects .
Cellular Effects
At the cellular level, this compound affects signaling pathways related to inflammation and apoptosis. This modulation can result in protective effects against cellular damage caused by toxins or pathogens .
Case Studies
- Antiviral Activity : A study investigated the compound's efficacy against viral infections. It was found to protect cells from anthrax lethal toxin and showed potential against multiple viruses by inhibiting their entry into host cells through endosomal trafficking mechanisms .
- Antidiabetic Effects : In another study focusing on diabetes, derivatives of thiosemicarbazides were evaluated for their ability to inhibit α-glucosidase activity. The presence of the 2,6-dimethylphenyl group was noted to enhance the inhibitory action compared to other substituents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide, and how is purity validated?
- Synthetic Methods :
- The compound is typically synthesized via condensation of 2,6-dimethylphenyl isothiocyanate with hydrazine derivatives. For example, in one protocol, 4-(3′,4′-dimethylphenyl)-3-thiosemicarbazide was prepared by reacting tert-butylcarbazate with 3,4-dimethylphenyl isothiocyanate, followed by acid hydrolysis to remove the t-Boc group .
- Alternative routes involve reacting thiosemicarbazide intermediates with substituted benzaldehydes or ketones under acidic conditions (e.g., acetic acid in ethanol) .
- Purity Validation :
- Characterization via -NMR, -NMR, and ESI-MS confirms structural integrity. For instance, -NMR peaks at δ 12.74 (s, 1H) and 2.25 (s, 6H) correlate with the thiosemicarbazide backbone and dimethylphenyl groups .
- Melting point determination (e.g., 225°C for the pure compound) and chromatographic methods (TLC/HPLC) assess purity .
Q. What physicochemical properties are critical for experimental design?
- Key Properties :
Property | Value | Reference |
---|---|---|
Molecular Formula | CHNS | |
Molecular Weight | 195.285 g/mol | |
Melting Point | 225°C (dec.) | |
Density | 1.228 g/cm | |
LogP (Partition Coeff.) | 2.63 |
- Considerations :
- High thermal stability (melting point >200°C) suggests suitability for high-temperature reactions.
- Moderate LogP indicates moderate lipophilicity, influencing solubility in organic/aqueous systems .
Advanced Research Questions
Q. How can structural modifications enhance biological activity, and what methodologies evaluate efficacy?
- Structure-Activity Relationship (SAR) :
- Substitution at the phenyl ring (e.g., halogenation or methoxy groups) modulates antimicrobial and anti-proliferative activities. For example, 4-(Adamantan-1-yl)-3-thiosemicarbazide derivatives with dichloro substituents showed 78% yield and potent activity .
- The thiosemicarbazide moiety at position 3 of heterocyclic rings (e.g., chromene) enhances anti-inflammatory activity, as seen in analogs with LD values exceeding indomethacin .
- Evaluation Methods :
- In vitro assays : Minimum inhibitory concentration (MIC) against bacterial/fungal strains .
- In vivo models : Carrageenan-induced inflammation in rodents for anti-inflammatory screening .
Q. What advanced analytical techniques resolve contradictions in spectroscopic data?
- Case Study : Discrepancies in NMR signals due to tautomerism or crystallographic packing effects.
- Resolution Strategies :
- X-ray crystallography confirms planar geometry of the thiosemicarbazide backbone (r.m.s. deviation <0.0062 Å) and intramolecular H-bonding (e.g., N–H⋯S interactions) .
- DFT calculations correlate experimental -NMR shifts with theoretical models to validate tautomeric forms .
- Methodology :
- Combine solid-state (X-ray) and solution-state (NMR/MS) data for cross-validation .
Q. How does coordination chemistry influence the compound’s reactivity?
- Metal Complexation :
- Mn(II) complexes of structurally similar thiosemicarbazides exhibit redox activity, studied via cyclic voltammetry for oxygen reduction reactions (ORR) .
- Coordination with transition metals (e.g., Cu(II), Ni(II)) alters electronic properties, enhancing catalytic or antimicrobial activity .
- Experimental Design :
- Synthesize metal complexes under inert atmospheres and characterize via UV-Vis, ESR, and single-crystal XRD .
Q. Methodological Considerations
Q. How to optimize synthetic yields for scale-up?
- Factors :
- Solvent choice (e.g., ethanol/THF) and reaction time (3 days for phosphazene derivatives) .
- Acid catalysis (e.g., acetic acid) improves condensation efficiency .
- Case Example :
- Refluxing 4-(2,4-dimethoxyphenyl)thiosemicarbazide with 4-bromoacetophenone in ethanol yielded 95% product .
Q. What quality control standards apply for pharmaceutical intermediates?
- Regulatory Guidelines :
- Impurity profiling (e.g., EP standards) using HPLC-MS to detect byproducts like [4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetonitrile .
- Storage at controlled temperatures (<-20°C) to prevent degradation .
Q. Data Contradiction Analysis
Q. Conflicting reports on anti-inflammatory vs. ulcerogenic activity: How to reconcile?
- Hypothesis : The thiosemicarbazide group reduces gastric toxicity while maintaining efficacy.
- Validation :
- Compare ulcerogenic indices of this compound derivatives with NSAIDs (e.g., indomethacin) in rodent models .
- Use histopathology to assess gastric mucosal damage .
Properties
IUPAC Name |
1-amino-3-(2,6-dimethylphenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c1-6-4-3-5-7(2)8(6)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOAXWBYZFHOIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352964 | |
Record name | 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71058-35-0 | |
Record name | N-(2,6-Dimethylphenyl)hydrazinecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71058-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-1-(2,6-dimethylphenyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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